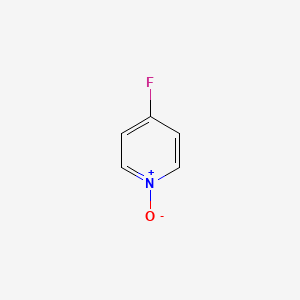

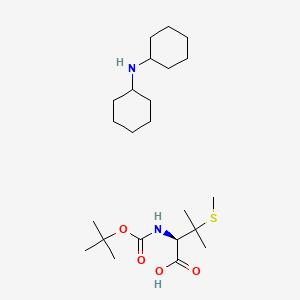

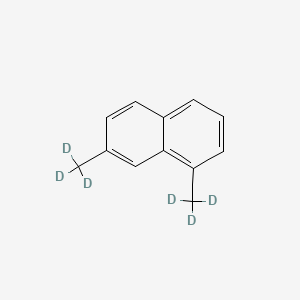

![molecular formula C6H8N2O B569796 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1378606-06-4](/img/structure/B569796.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a chemical compound that has been studied for its potential applications in various fields. It belongs to a class of compounds known as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .

Synthesis Analysis

The synthesis of “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” and its derivatives has been a subject of research. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Physical And Chemical Properties Analysis

The compound “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol” is a solid at room temperature . Its molecular weight is 124.14 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol”:

Anti-Tumor Activity

This compound has shown promise in anti-tumor activity, particularly in inhibiting ATR kinase which is significant in cancer treatment. It has the potential to reduce the phosphorylation level of ATR and its downstream signaling protein, which can be a crucial step in subsequent drug discovery .

AML-Leukemia Cell Line Inhibition

As part of a fragment class, this compound has been expanded using structure-based design to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

WDR5 WIN-site Inhibition

The compound has been identified as a potent WDR5 WIN-site inhibitor using fragment-based methods and structure-based design. This is significant for the development of therapeutic agents targeting specific protein-protein interactions .

Ionic Liquid Applications

Ionic liquids are a promising area in material science due to their tunable properties. This compound has been mentioned in the context of ionic liquids, which have applications in carbon dioxide capture, fuel cells, nanoparticle stabilization, and more .

Synthesis of Fused Imidazoles

The compound serves as an intermediate in the synthesis of fused imidazoles. It can be converted to various derivatives which have potential applications in pharmaceuticals and material science .

Synthesis of Nitro Derivatives

Nitration of this compound leads to the synthesis of nitro derivatives which are important in chemical research and could have further applications in drug development and synthesis of complex molecules .

Safety and Hazards

The safety information available indicates that the compound may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXNUSXUUWAEGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)